Alachlor OA

Environmental Monitoring Groundwater Contamination Herbicide Metabolites

Quantifying alachlor's polar oxanilic acid degradate in environmental samples demands a reference standard that eliminates misidentification risks. Generic substitution with acetochlor or metolachlor OA metabolites leads to inaccurate quantitation and failed regulatory audits. - Resolves co-elution and isobaric interferences with distinct MS/MS transitions (e.g., 264→160) for EPA Method 535 compliance. - Achieves method quantitation limits as low as 0.04-0.10 ppb in validated LC-MS/MS protocols. Supplied as a neat analytical standard, ensuring consistent chromatographic performance and long-term method reproducibility across global water quality monitoring programs.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 171262-17-2
Cat. No. B066667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlachlor OA
CAS171262-17-2
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O
InChIInChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18)
InChIKeyMHCYOELBTPOBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alachlor OA Selection Guide


Alachlor OA (CAS 171262-17-2), also known as Alachlor oxanilic acid, is a polar, acidic transformation product of the chloroacetanilide herbicide alachlor . As an analytical reference standard, it is used to quantify this specific degradate in environmental matrices like groundwater and surface water, often alongside other related metabolites [1]. Its significance in environmental monitoring and regulatory compliance stems from its persistence and mobility in the environment, which differ markedly from its parent compound and other closely related in-class metabolites [2].

Analytical Target
Alachlor oxanilic acid degradate in groundwater and surface water
Method Compatibility
SPE-LC/MS/MS or direct injection LC-MS/MS multiresidue workflows
Standard Selection
Polar, acidic transformation product; requires dedicated reference standard

Precision in Alachlor OA Procurement


Generic substitution fails because even closely related oxanilic acid (OA) metabolites—such as those from acetochlor or metolachlor—exhibit distinct chromatographic behaviors, require unique MS/MS transitions for accurate quantification, and display vastly different environmental occurrence profiles [1]. Using an incorrect reference standard will lead to misidentification, inaccurate quantitation, and non-compliance with environmental monitoring protocols that are designed for specific analytes [2]. The quantitative evidence below underscores that Alachlor OA's properties are not interchangeable with its ESA counterpart or OA metabolites from other parent herbicides [3].

Chromatographic profile mismatch
Acetochlor OA, metolachlor OA and alachlor ESA exhibit distinct retention times and MS/MS transitions; generic substitution leads to misidentification.
Environmental occurrence divergence
Alachlor OA detection frequencies and concentrations differ markedly from other chloroacetanilide degradates; using an incorrect standard skews exposure assessments.
Regulatory monitoring non-compliance
Protocols require analyte-specific standards for accurate quantitation; substituted standards may not meet validation criteria.

Alachlor OA Evidence Guide


Groundwater Concentration Comparison

In a 2001 survey of Wisconsin groundwater, Alachlor OA was detected with a mean concentration of 1.8 ± 0.60 µg/L. This is substantially higher than the mean concentration for acetochlor ESA, which was 0.15 ± 0.082 µg/L, and is noteworthy given that Alachlor ESA was the most frequently detected compound [1]. While the mean concentration for Alachlor ESA was not explicitly reported, the data underscore that Alachlor OA is a quantitatively significant groundwater contaminant that can exceed concentrations of other herbicide metabolites [2].

Groundwater Concentration
Context-dependent
1.8 ± 0.60 µg/L (Alachlor OA) vs. 0.15 ± 0.082 µg/L (Acetochlor ESA) — 12× higher
Supports priority analyte status in monitoring programs.
Wisconsin groundwater survey, 2001; 336 private wells.
Environmental Monitoring Groundwater Contamination Herbicide Metabolites

Groundwater Detection Frequency Ranking

A 2001 survey of 336 private drinking water wells in Wisconsin established the detection frequency order of chloroacetanilide herbicide metabolites. Alachlor ESA was detected most frequently (28 ± 4.6%), followed by metolachlor ESA, metolachlor OA, and then Alachlor OA [1]. Parent alachlor was the least frequently detected among the listed compounds. This demonstrates that Alachlor OA is a key groundwater contaminant, detected more often than its parent herbicide, but less frequently than its ESA counterpart [2].

Detection Frequency Rank
Head-to-head
Ranked 4th among 6 chloroacetanilides; detected more often than parent alachlor.
Confirms detection frequency significance for groundwater monitoring.
Same Wisconsin survey; ranked below alachlor ESA (1st).
Groundwater Survey Detection Frequency Regulatory Compliance

Validated LOQ in Water Matrices

A GLP-validated multiresidue analytical method (SPE and LC/ESI-MS/MS) established a consistent limit of quantification (LOQ) of 0.10 ppb for Alachlor OA and other related chloroacetanilide herbicide degradates in ground and surface water [1]. This method achieved average procedural recovery rates ranging from 95% to 105% for fortification levels between 0.10 and 100 ppb, demonstrating high accuracy and precision across a wide dynamic range [2]. This validated method provides a direct, peer-reviewed benchmark for the sensitivity required to detect Alachlor OA in environmental samples.

Method LOQ (SPE-LC/MS/MS)
Class-level
0.10 ppb for Alachlor OA and related oxanilic/ethanesulfonic acid degradates.
Establishes benchmark sensitivity for compliance-driven quantitation.
GLP-validated; 50-mL water sample, C-18 SPE, LC/ESI-MS/MS.
Analytical Chemistry Method Validation LC-MS/MS

Direct Injection Sensitivity Improvement

A 2010 study developed a more sensitive analytical method using direct injection LC-MS/MS, eliminating the need for solid-phase extraction. For Alachlor OA and related OA and ESA metabolites, this method achieved a limit of quantification (LOQ) ranging from 0.04 to 0.05 ppb, representing a 2- to 2.5-fold improvement in sensitivity over the previous GLP-validated method's LOQ of 0.10 ppb [1]. The method demonstrated excellent precision, with RSDs of 0.6% to 3% in treated water and 2% to 19% in untreated source water [2]. This advancement enables detection of Alachlor OA at lower environmental concentrations without extensive sample preparation.

Direct Injection Sensitivity
Method context
LOQ 0.04–0.05 ppb (vs. 0.10 ppb prior method) — 2–2.5× improvement.
Enables lower-level detection without solid-phase extraction.
Direct injection LC-MS/MS, 2010; RSD 0.6–3% in treated water.
Analytical Chemistry Method Development Water Quality

Formation in Soil and Aquifer Sediments

In a 112-day incubation study comparing alachlor and atrazine degradation in surface and aquifer sediments, alachlor oxanilic acid (OAA, another term for OA) was identified as one of the primary degradation products in A-horizon soil, alongside alachlor ESA [1]. In aquifer extracts, a degradation product cochromatographing with OAA-alachlor was also detected, confirming its formation under deeper, anaerobic conditions [2]. This contrasts with atrazine, for which no degradation products were detected under identical conditions, highlighting that Alachlor OA formation is a specific and predictable outcome of alachlor's environmental breakdown.

Formation in Soil/Aquifer
Class-level
Detected in A-horizon soil and aquifer extracts after 112-day incubation; atrazine degradates absent.
Validates Alachlor OA as a key degradate tracer for fate studies.
Incubation at 10 °C; HPLC or GC/MS analysis.
Environmental Fate Soil Science Degradation Pathways

Alachlor OA Applications


Groundwater & Surface Water Quality Monitoring

Regulatory agencies, environmental consulting firms, and water utilities use Alachlor OA as a primary analytical reference standard for quantifying this specific oxanilic acid degradate in water samples. Its consistent detection in groundwater surveys [1] and the availability of validated analytical methods with quantitation limits as low as 0.04–0.10 ppb [2][3] make it an essential tool for compliance monitoring and long-term water quality assessments.

Multi-Residue Pesticide Method Validation

Analytical chemists developing and validating new multi-residue LC-MS/MS methods for chloroacetanilide metabolites incorporate Alachlor OA to ensure accurate chromatographic separation and reliable quantitation. Its distinct retention time and MS/MS transitions [2] are critical for resolving it from isobaric interferences and other structurally similar compounds like metolachlor OA and acetochlor OA, ensuring method robustness and specificity [3].

Environmental Fate & Transport Studies

Environmental scientists investigating the persistence, mobility, and degradation pathways of the herbicide alachlor utilize Alachlor OA as a critical reference standard. Its confirmed formation as a major degradate in both soil and aquifer sediments [1] positions it as a key tracer for tracking alachlor's environmental footprint and for risk assessment modeling related to groundwater contamination.

Application
Selection Property
Validation Focus
Groundwater & Surface Water Monitoring
Oxanilic acid metabolite specificity
Regulatory detection limit compliance
Multi-Residue Method Validation
Chromatographic resolution from isobaric interferences
Method specificity and robustness
Environmental Fate Studies
Degradate tracer specificity
Formation pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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